Lissoclibadin 2

Description

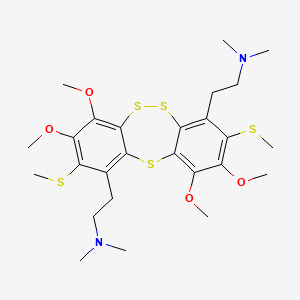

Lissoclibadin 2 is a polysulfur aromatic alkaloid isolated from the tropical ascidian Lissoclinum cf. badium. It is characterized by a dimeric structure with trans-oriented disulfide bonds, distinguishing it from other compounds in the lissoclibadin family . This compound has garnered significant attention due to its unique bioactivity profile, including potent dose-dependent induction of IL-8 production in PMA-stimulated HL-60 cells and growth inhibition of cancer cell lines without cytotoxicity at concentrations up to 10 µM . Notably, it exhibits broad-spectrum anticancer activity against 12 human cancer cell lines, outperforming cisplatin in some models .

Properties

Molecular Formula |

C26H38N2O4S5 |

|---|---|

Molecular Weight |

602.9 g/mol |

IUPAC Name |

2-[4-[2-(dimethylamino)ethyl]-1,2,7,8-tetramethoxy-3,9-bis(methylsulfanyl)benzo[c][1,2,5]benzotrithiepin-10-yl]-N,N-dimethylethanamine |

InChI |

InChI=1S/C26H38N2O4S5/c1-27(2)13-11-15-21(33-9)18(30-6)20(32-8)26-23(15)35-25-19(31-7)17(29-5)22(34-10)16(12-14-28(3)4)24(25)36-37-26/h11-14H2,1-10H3 |

InChI Key |

MGWYCLOYGLKCFF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCC1=C2C(=C(C(=C1SC)OC)OC)SSC3=C(C(=C(C(=C3S2)OC)OC)SC)CCN(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Compounds

Mechanism-Specific Differences

IL-8 Production and Cancer Cell Proliferation

- Structural isomerism critically impacts activity: trans-dimers (this compound, 3) induce IL-8, while cis-dimers (Lissoclinotoxin E) lack this effect .

Cytotoxicity and Selectivity

Anticancer Spectrum

- This compound inhibits colon (HCT-116, DLD-1), breast (MDA-MB-231), renal (ACHN), and lung (NCI-H460) cancers with IC₅₀ values <1 µM, surpassing cisplatin in potency .

- Lissoclibadins 4–7, while effective against V79 cells (EC₅₀: 0.06–0.71 µM), lack its broad-spectrum activity .

Stability and Pharmacological Potential

Q & A

Table 1. FINER Criteria for Evaluating Research Questions

| Criteria | Application to this compound Research |

|---|---|

| Feasible | Access to synthetic protocols, assays, and funding. |

| Interesting | Relevance to apoptosis mechanisms and cancer therapy. |

| Novel | Exploration of understudied pathways (e.g., non-caspase apoptosis). |

| Ethical | Compliance with cell/animal study guidelines. |

| Relevant | Contribution to drug discovery pipelines. |

Q. Table 2. Key Steps for Reproducible Synthesis

| Step | Requirement |

|---|---|

| Synthesis | Detailed reaction conditions (time, temperature, yields). |

| Purification | Column chromatography gradients, solvent systems. |

| Characterization | NMR/HRMS data in supplementary files; purity thresholds. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.